molecular formula C15H22N2O4S B026063 Glycine, N-(vanillylthiocarbamoyl)-, butyl ester CAS No. 101516-99-8

Glycine, N-(vanillylthiocarbamoyl)-, butyl ester

Cat. No.: B026063
CAS No.: 101516-99-8
M. Wt: 326.4 g/mol
InChI Key: COVOCBUNANFHCK-UHFFFAOYSA-N
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Description

Glycine, N-(vanillylthiocarbamoyl)-, butyl ester is a chemical compound with the molecular formula C15H22N2O4S and a molecular weight of 326.4 g/mol. This compound is a derivative of glycine, an amino acid, and is modified with a vanillylthiocarbamoyl group and a butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(vanillylthiocarbamoyl)-, butyl ester typically involves the reaction of glycine tert-butyl ester hydrochloride with vanillylthiocarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(vanillylthiocarbamoyl)-, butyl ester can undergo various chemical reactions, including:

    Oxidation: The vanillylthiocarbamoyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Glycine, N-(vanillylthiocarbamoyl)-, butyl ester is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-(vanillylthiocarbamoyl)-, butyl ester involves its interaction with specific molecular targets. The vanillylthiocarbamoyl group can interact with enzymes and proteins, leading to inhibition or modification of their activity. The butyl ester group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    Glycine tert-butyl ester hydrochloride: A precursor in the synthesis of Glycine, N-(vanillylthiocarbamoyl)-, butyl ester.

    Glycine methyl ester hydrochloride: Another ester derivative of glycine used in similar applications.

    L-Alanine tert-butyl ester hydrochloride: A similar compound with an alanine backbone instead of glycine.

Uniqueness

This compound is unique due to the presence of the vanillylthiocarbamoyl group, which imparts specific chemical properties and biological activities not found in other glycine derivatives. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

butyl 2-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-4-7-21-14(19)10-17-15(22)16-9-11-5-6-12(18)13(8-11)20-2/h5-6,8,18H,3-4,7,9-10H2,1-2H3,(H2,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVOCBUNANFHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CNC(=S)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143978
Record name Glycine, N-(vanillylthiocarbamoyl)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101516-99-8
Record name Glycine, N-(vanillylthiocarbamoyl)-, butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101516998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(vanillylthiocarbamoyl)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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